N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide
Description
N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide is a heterocyclic organic compound featuring a tetrahydrothieno[2,3-c]pyridine core. Key structural elements include:
- A 3-cyano substituent, contributing electron-withdrawing effects that may influence electronic distribution and binding interactions.
- A 4-(N,N-dimethylsulfamoyl)benzamide moiety, providing hydrogen-bonding capacity and polar character.
Properties
IUPAC Name |
N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3S2/c1-27(2)33(30,31)19-10-8-18(9-11-19)23(29)26-24-21(14-25)20-12-13-28(16-22(20)32-24)15-17-6-4-3-5-7-17/h3-11H,12-13,15-16H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTNCIOMLKJURA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a thieno[2,3-c]pyridine core and a sulfamoyl group. Its molecular formula is , with a molecular weight of approximately 432.56 g/mol. The structural features suggest potential interactions with various biological targets.
Research indicates that compounds with similar structures exhibit inhibitory activity against human phenylethanolamine N-methyltransferase (hPNMT), an enzyme involved in the biosynthesis of epinephrine. The thieno[2,3-c]pyridine moiety is believed to enhance binding affinity and selectivity towards hPNMT compared to other structural analogs like tetrahydroisoquinolines .
Biological Activity
- Inhibition of hPNMT :
- Selectivity for Receptors :
- Antioxidant Activity :
Case Studies and Research Findings
Scientific Research Applications
Kinase Inhibition
One of the primary applications of this compound is its potential as an inhibitor of specific kinases. Kinases play crucial roles in cellular signaling pathways, and their dysregulation is often linked to various diseases, including cancer. The compound has been studied for its inhibitory effects on the c-Jun N-terminal kinases (JNK) family, particularly JNK2 and JNK3.
- Case Study : Research has identified that compounds similar in structure to N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide exhibit potent inhibitory activity against JNK3 with reported pIC50 values around 6.7. These findings suggest that modifications to the thieno[2,3-c]pyridine core can enhance selectivity and potency against specific kinases while minimizing off-target effects .
Anticancer Activity
The compound's ability to inhibit specific kinases places it in a favorable position for development as an anticancer agent. By targeting pathways involved in cell proliferation and survival, it may help in the treatment of cancers where these pathways are aberrantly activated.
- Research Findings : Studies have shown that compounds within this structural class can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival . This highlights the potential for further exploration into its efficacy in preclinical models.
Neuroprotective Effects
There is emerging evidence suggesting that thieno[2,3-c]pyridine derivatives may possess neuroprotective properties. This is particularly relevant for neurodegenerative diseases where kinase signaling plays a role in neuronal survival.
- Case Study : Investigations into related compounds have indicated that they can protect neuronal cells from oxidative stress-induced damage by inhibiting specific kinases involved in apoptosis . This suggests a pathway for therapeutic development aimed at neuroprotection.
Comparative Data Table
| Application Area | Mechanism of Action | Relevant Findings |
|---|---|---|
| Kinase Inhibition | Inhibition of JNK family kinases | Potent inhibitors with pIC50 values ~6.7 |
| Anticancer Activity | Induction of apoptosis via signaling modulation | Induces cell death in cancer lines |
| Neuroprotective Effects | Protection against oxidative stress | Reduces neuronal cell death |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations
Core Structure Variations: The target compound and the analog in share the tetrahydrothieno[2,3-c]pyridine core, which is distinct from the pyridine () and pyrimidine () cores of other analogs. This core’s partial saturation may enhance conformational flexibility and binding to biological targets .
Substituent Effects: Benzyl vs. Cyano vs. Carboxamide at Position 3: The cyano group’s electron-withdrawing nature contrasts with the carboxamide’s hydrogen-bonding capability, suggesting divergent target affinities . Sulfamoyl Group: Both the target and ’s compound include a 4-(dimethylsulfamoyl)benzamide group, which may improve solubility and receptor interaction through sulfonamide-mediated hydrogen bonding .
Molecular Weight and Solubility: ’s compound (391.46 g/mol) is lighter and likely more soluble due to its pyridine core and polar dimethylamino group, whereas the target and ’s analogs may exhibit higher logP values due to aromatic substituents .
Research Implications and Limitations
- Data Gaps: Limited pharmacological or biochemical data in the evidence restricts mechanistic insights. Further studies are needed to correlate structural features with biological activity.
Q & A
Advanced Research Question
- Target Selection : Prioritize kinases with structural homology to targets of similar benzamide derivatives (e.g., EGFR, VEGFR) using computational docking .
- In Vitro Assays :
- Selectivity Profiling : Screen against a panel of 50+ kinases to identify off-target effects, referencing PubChem bioactivity data for analogous compounds .
How can contradictory data on the compound’s solubility in polar solvents be resolved?
Advanced Research Question
Discrepancies may arise from polymorphic forms or solvent impurities. Methodological solutions include:
- Standardized Solubility Testing : Use USP buffers (pH 1.2–7.4) at 25°C with sonication for 1 hour. Measure saturation via HPLC .
- Polymorph Screening : Characterize crystalline forms using X-ray diffraction (XRPD) and DSC. Amorphous forms often exhibit higher solubility .
- Co-Solvent Systems : Test DMSO/water or PEG-400 mixtures, as employed in bioavailability studies of sulfamoyl benzamides .
What methodologies assess the environmental persistence and ecotoxicity of this compound?
Basic Research Question
Follow frameworks from long-term environmental studies:
- Degradation Studies :
- Ecototoxicity :
How can computational chemistry predict the compound’s metabolic stability?
Advanced Research Question
- Metabolite Prediction : Use software like Schrödinger’s Metabolite™ or GLORYx to identify likely Phase I/II metabolites (e.g., CYP3A4-mediated oxidation) .
- ADME Modeling : Calculate logP (CLogP ~3.2) and polar surface area (PSA ~90 Ų) to estimate permeability and hepatic extraction .
- In Silico Toxicity : Screen for mutagenicity (Ames test models) and hERG inhibition using QSAR platforms .
What strategies validate the compound’s mechanism of action in complex biological systems?
Advanced Research Question
- Cellular Target Engagement :
- Pathway Analysis : Perform RNA-seq or phosphoproteomics on treated vs. untreated cells to map signaling perturbations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
